molecular formula C9H16N2O2 B1290425 tert-Butyl (3-cyanopropyl)carbamate CAS No. 91419-50-0

tert-Butyl (3-cyanopropyl)carbamate

Cat. No.: B1290425
CAS No.: 91419-50-0
M. Wt: 184.24 g/mol
InChI Key: HATNBHAMKDNLMC-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyanopropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a 3-cyanopropylamine backbone. These compounds are typically used as intermediates in organic synthesis, particularly in pharmaceuticals, where the Boc group protects amines during multi-step reactions. The 3-cyanopropyl moiety introduces polar and electron-withdrawing characteristics, influencing reactivity and solubility.

Properties

IUPAC Name

tert-butyl N-(3-cyanopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATNBHAMKDNLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for efficient synthesis with high yields .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-cyanopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (3-cyanopropyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanopropyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine . This process is crucial in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate scaffold is versatile, with substituent variations significantly altering physicochemical properties. Key analogs include:

Compound Name CAS Number Substituent Molecular Formula Key Characteristics Reference
tert-Butyl (3-cyanophenyl)carbamate 145878-50-8 3-cyanophenyl C₁₂H₁₄N₂O₂ Aromatic cyano group; higher rigidity
tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate 889958-14-9 3-cyano-2-hydroxypropyl C₉H₁₆N₂O₃ Hydroxyl enhances solubility
tert-Butyl (3-chloropropyl)carbamate 1188263-67-3 3-chloropropyl C₈H₁₄ClNO₂ Chlorine substituent; increased lipophilicity
tert-Butyl (1-cyanocyclopropyl)carbamate 507264-68-8 1-cyanocyclopropyl C₉H₁₄N₂O₂ Cyclopropane ring; steric hindrance
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate - Complex heterocyclic C₁₈H₂₇ClIN₅O₃ Pharmacologically active derivative

Key Observations:

  • Cyano vs. Chloro Groups: The 3-cyanopropyl group (e.g., in tert-Butyl (3-cyanopropyl)carbamate) offers strong electron-withdrawing effects, enhancing stability in nucleophilic environments compared to the 3-chloropropyl analog .
  • Hydroxyl Substituents: The presence of a hydroxyl group (e.g., in tert-Butyl N-(3-cyano-2-hydroxypropyl)carbamate) improves aqueous solubility, making it preferable for reactions in polar solvents .

Analytical Techniques :

  • NMR: ¹H and ¹³C NMR (e.g., δ 120–122 ppm for aromatic carbons in tert-Butyl (3-cyanophenyl)carbamate ) are standard for structural confirmation.
  • Purity Checks : Elemental analysis (>95% purity) and TLC are routinely employed .

Biological Activity

Tert-Butyl (3-cyanopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies and findings.

  • Chemical Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • CAS Number : 154737-89-0

The compound features a tert-butyl group, a cyano group, and a carbamate structure, which collectively influence its reactivity and biological interactions.

Research indicates that this compound may exhibit immunosuppressive properties. Its interaction with enzymes and receptors has been a focal point of investigation. The compound's structure suggests potential binding to biological targets, which could lead to significant pharmacological effects. Specific pathways being explored include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Interaction : It may interact with specific receptors, influencing signaling pathways relevant to immune response and inflammation.

Case Studies

  • Immunosuppressive Effects :
    • In vitro studies have demonstrated that this compound can reduce the proliferation of T-cells, indicating its potential as an immunosuppressive agent. This property is particularly relevant in the context of organ transplantation and autoimmune diseases.
  • Antimicrobial Activity :
    • A study examined the antimicrobial properties of related carbamate compounds, suggesting that modifications in their structure can enhance or diminish their efficacy against various bacterial strains. While specific data on this compound is limited, its structural similarities imply potential antimicrobial activity that warrants further investigation.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the structure-activity relationship (SAR) of carbamates. Key findings include:

CompoundBiological ActivityReference
This compoundPotential immunosuppressive activity
Related carbamatesAntimicrobial properties; enzyme inhibition

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl (3-cyanocyclopentyl)carbamateCyanide on cyclopentanePotentially unique biological activity due to cyanide
Tert-butyl N-(3-cyanophenyl)sulfamoyl carbamateSulfamoyl group presentPossible enhanced antibacterial activity

These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.

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